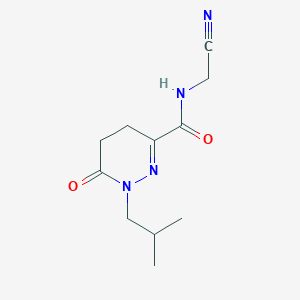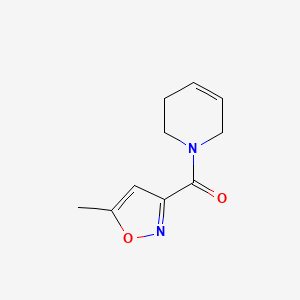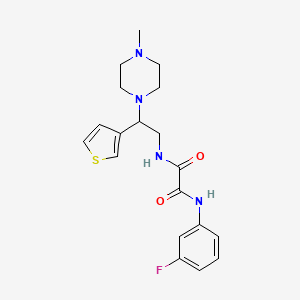
N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic building blocks such as piperazine derivatives and chloroacetate, often employing microwave irradiation to improve yields . The synthesis of the compound would likely follow a similar pathway, involving the coupling of a fluorophenyl moiety with a piperazine derivative, followed by the introduction of a thiophene group and subsequent formation of the oxalamide linkage.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR spectroscopy, MS, and NMR spectroscopy . Theoretical calculations, such as ab initio Hartree Fock and density functional theory methods, have also been used to predict geometric parameters and vibrational frequencies, which are then compared with experimental data for validation .
Chemical Reactions Analysis
The compound contains several reactive functional groups, such as the oxalamide moiety, which could potentially undergo hydrolysis or amide bond formation reactions. The presence of a piperazine ring suggests possible alkylation or acylation reactions, while the fluorophenyl and thiophene groups could engage in electrophilic aromatic substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems would affect its polarity, solubility, and potential for forming intermolecular interactions. The electronic properties, such as HOMO and LUMO energies, would be relevant for understanding its reactivity and interaction with biological targets . The compound's antitumor activity could be attributed to its ability to inhibit specific enzymes or receptors, as seen in related compounds with significant inhibitory activity against CDC25B .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Research indicates that derivatives of N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide and similar compounds have been synthesized and evaluated for various biological activities. For instance, Başoğlu et al. (2013) explored microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds exhibited antimicrobial, antilipase, and antiurease activities, with some showing good to moderate activity against test microorganisms (Başoğlu et al., 2013).
Antimicrobial Properties
Another study by Yolal et al. (2012) focused on synthesizing eperezolid-like molecules, which included derivatives similar to N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide. These compounds showed high anti-Mycobacterium smegmatis activity, highlighting their potential as antimicrobial agents (Yolal et al., 2012).
Pharmacological Profile
The pharmacological and behavioral profile of similar compounds has been investigated as well. For example, Vanover et al. (2006) studied a compound that demonstrated properties consistent with utility as an antipsychotic agent. This research provides insights into the potential therapeutic applications of these compounds in neuropsychopharmacology (Vanover et al., 2006).
Antitumor Activity
A 2021 study by Riadi et al. synthesized a quinazolinone-based derivative, demonstrating its potent cytotoxic activity against various cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests the potential of such compounds in cancer therapy (Riadi et al., 2021).
Propriétés
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2S/c1-23-6-8-24(9-7-23)17(14-5-10-27-13-14)12-21-18(25)19(26)22-16-4-2-3-15(20)11-16/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZONOHYUDUEHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)

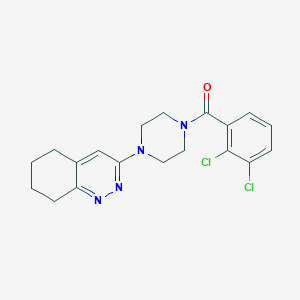
![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)
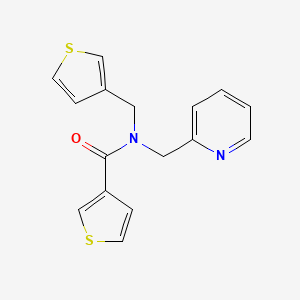
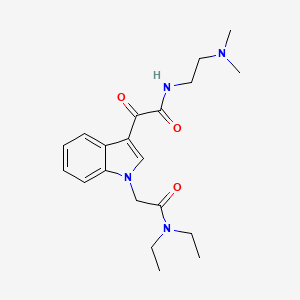
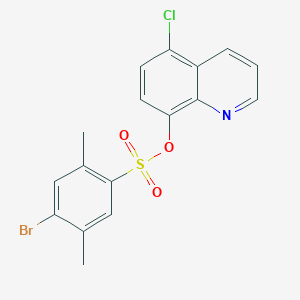

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)
![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)
![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)
